
Bretazenil
Übersicht
Beschreibung
Bretazenil ist ein Anxiolytikum vom Typ Imidazopyrrolobenzodiazepin, das von der Benzodiazepin-Familie abgeleitet ist. Es wurde 1988 erfunden und ist in seiner Struktur am engsten mit dem Gamma-Aminobuttersäure-Antagonisten Flumazenil verwandt. This compound wird aufgrund seiner hohen Affinitätsbindung an Benzodiazepin-Bindungsstellen als hochpotentes Benzodiazepin klassiert, wo es als partieller Agonist wirkt .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung der Imidazopyrrolobenzodiazepin-Kernstruktur beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion geeigneter Ausgangsmaterialien unter bestimmten Bedingungen, um die gewünschte Verbindung zu bilden.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Effects
Bretazenil has demonstrated moderate antipsychotic efficacy in treating schizophrenia. A notable study involved 66 hospitalized patients experiencing acute psychotic episodes. Over six weeks, patients received escalating doses of this compound (3-18 mg/day). The results indicated that 49% of patients showed a significant reduction (≥40%) in their Brief Psychiatric Rating Scale (BPRS) scores by the end of treatment, with 44% reporting substantial improvement. Notably, the tolerability profile was favorable, with 59% of patients reporting no adverse effects .
Anxiolytic Properties
This compound's anxiolytic potential has been explored in various studies. It was noted for its ability to induce sleep and manage sleep disorders, including insomnia and hypersomnia. In a controlled study, this compound effectively shortened sleep latency and enhanced sleep quality without significantly altering sleep architecture . Furthermore, it was evaluated against other benzodiazepines like diazepam and alprazolam, showing a lower abuse liability while maintaining anxiolytic effects .
Abuse Liability Assessment
Research indicates that this compound has a distinct pharmacological profile compared to traditional benzodiazepines. A study involving experienced but nondependent users revealed that while this compound produced subjective effects distinguishable from placebo, these effects were less pronounced than those of diazepam and alprazolam. This suggests a lower potential for abuse and dependence . The reinforcing effects of this compound were assessed through self-administration studies in rhesus monkeys, further supporting its reduced abuse potential relative to higher-efficacy benzodiazepines .
Pharmacological Mechanisms
The molecular mechanisms underlying this compound's actions have been the subject of extensive investigation. Studies indicate that its efficacy as a positive allosteric modulator at GABAA receptors is lower than that of traditional benzodiazepines like diazepam, although its potency remains comparable . This unique mechanism may contribute to its therapeutic benefits while minimizing side effects typically associated with full agonists.
Sleep Disorders Treatment
This compound has shown promise in treating various sleep disorders, including REM sleep behavior disorder and circadian rhythm disturbances. Its ability to induce natural sleep patterns makes it a candidate for further research into pharmacological interventions for sleep-related issues .
Summary Table of Applications
Wirkmechanismus
Target of Action
Bretazenil, also known as Ro16-6028, is an imidazopyrrolobenzodiazepine anxiolytic drug . It primarily targets the GABA_A receptors in the brain . These receptors are integral membrane proteins that include a GABA-gated chloride channel and various allosteric modulatory sites where endogenous modulators and anxiolytic drugs act to regulate GABA action .
Mode of Action
This compound acts as a partial agonist at the GABA_A receptor-linked benzodiazepine site . It binds to α1, α2, α3, α4, α5, and α6 subunit-containing GABA_A receptor benzodiazepine receptor complexes . This is different from traditional 1,4-benzodiazepines, which bind only to α1, α2, α3, and α5 GABA_A benzodiazepine receptor complexes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic neurotransmission . By acting as a partial agonist at the GABA_A receptors, this compound enhances the inhibitory effects of GABA in the central nervous system . This results in increased chloride ion conductance, hyperpolarization of neuronal membranes, inhibition of action potential firing, and decreased neuronal excitability .
Result of Action
The molecular and cellular effects of this compound’s action include significant increases in stage 2 sleep and significant reductions in stage 3 sleep . It also prompts a significant decrease in cortisol secretion and a significant increase in prolactin release . This compound has effective hypnotic properties but impairs cognitive ability in humans .
Action Environment
Environmental factors such as the presence of other substances can influence the action of this compound. For instance, when combined with alcohol, this compound produces marked sedative-hypnotic effects . Moreover, the reinforcing effects of this compound were found to be influenced by the economic concept referred to as a "price effect" .
Biochemische Analyse
Biochemical Properties
Bretazenil acts as a partial agonist at the benzodiazepine site of the GABA A receptors in the brain . It binds to α1, α2, α3, α4, α5, and α6 subunit containing GABA A receptor benzodiazepine receptor complexes . This broad spectrum of action differentiates this compound from traditional 1,4-benzodiazepines, which bind only to α1, α2, α3, and α5 GABA A benzodiazepine receptor complexes .
Cellular Effects
This compound exerts its effects by interacting with GABA neurotransmitters, specifically GABA-A . It binds to GABA-A and produces an allosteric effect which potentiates the inhibitory effects of GABA-A on the neurons located in the brain and central nervous system (CNS) . This, in turn, decreases the ability of neurons to fire and thus slows down overall brain activity .
Molecular Mechanism
The molecular mechanism of this compound involves binding to a broader set of GABA-A subunits and acting as a partial agonist . Specifically, this compound binds to the α1, α2, α3, α4, α5, and α6 subunits, while 1,4- benzodiazepines only bind to α1, α2, α3, and α5 . This unique mechanism of action contributes to this compound’s reduced adverse effect profile and lower potential to cause physical dependence and withdrawal symptoms .
Temporal Effects in Laboratory Settings
The duration of action of this compound is relatively short, with an elimination half-life of around 2.5 hours . This suggests that its effects are relatively fast compared to other benzodiazepines . The unsatisfactory pharmacokinetic profile is one of the factors that has contributed to the stopping of the clinical development of this compound .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be a potent anxiolytic and anticonvulsant . Despite its anxiolytic effect, clinical studies were discontinued in the first phase due to deep sedation . The sedative effect of this compound was observed after administration but was less marked than for the two full agonists tested and the dose-response curve was shallow .
Metabolic Pathways
Research on the pharmacokinetics of this compound is insufficient . It is known that this compound exerts its effects through its interactions with GABA neurotransmitters, specifically GABA-A .
Transport and Distribution
Given its mechanism of action, it is likely that this compound is transported to the brain where it interacts with GABA-A receptors .
Subcellular Localization
Given that it acts on GABA-A receptors, it is likely that this compound is localized in the brain where these receptors are abundant .
Vorbereitungsmethoden
Bretazenil is synthesized through a series of chemical reactions involving the formation of the imidazopyrrolobenzodiazepine core structure. The synthetic route typically involves the reaction of appropriate starting materials under specific conditions to form the desired compound.
Analyse Chemischer Reaktionen
Bretazenil unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Häufige Reagenzien sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Bretazenil ähnelt anderen Benzodiazepinen, wie zum Beispiel:
Flumazenil: Strukturell ähnlich, wirkt aber als Gamma-Aminobuttersäure-Antagonist.
Alprazolam: Ein vollständiger Agonist an Gamma-Aminobuttersäure-Rezeptoren, der als Anti-Angst-Medikament verwendet wird.
Clonazepam: Ein weiterer vollständiger Agonist an Gamma-Aminobuttersäure-Rezeptoren, der als Antikonvulsivum und Anti-Angst-Medikament verwendet wird.
Die Einzigartigkeit von this compound liegt in seiner partiellen Agonistenaktivität, die zu einem reduzierten Nebenwirkungsprofil und einem geringeren Potenzial für Toleranz und Entzug im Vergleich zu vollständigen Agonisten führen kann .
Biologische Aktivität
Bretazenil, a partial agonist at the GABA benzodiazepine receptor, has garnered interest for its diverse biological activities, particularly in the fields of psychiatry and neurology. This article explores its pharmacological effects, including its anxiolytic, antipsychotic, and anticonvulsant properties, as well as its potential for abuse compared to other benzodiazepines.
Chemical Profile
- Chemical Name : (13aS)-8-Bromo-11,12,13,13a-tetrahydro-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid 1,1-dimethylethyl ester
- Alternative Names : Ro 16-6028
- Purity : ≥98%
- EC : 10 nM at αβγ receptors .
Anxiolytic Activity
This compound has shown significant anxiolytic effects in clinical studies. In a placebo-controlled trial, doses ranging from 0.5 to 4 mg were effective in reducing symptoms of Generalized Anxiety Disorder (GAD) when compared with diazepam. Notably, this compound exhibited a lower incidence of sedation and motor impairment than traditional benzodiazepines .
Antipsychotic Efficacy
A study involving hospitalized schizophrenic patients indicated that this compound has moderate antipsychotic efficacy. Over a six-week trial involving 66 patients, 49% showed a significant reduction in the Brief Psychiatric Rating Scale (BPRS) scores by at least 40% . The tolerability profile was favorable, with most patients reporting no adverse effects.
Anticonvulsant Properties
This compound's anticonvulsant effects were evaluated in various seizure models in mice. Unlike diazepam, which induced tolerance and withdrawal symptoms after prolonged use, this compound did not exhibit significant tolerance in any seizure models tested . This suggests that this compound may be a safer alternative for long-term management of seizure disorders.
Reinforcing Effects and Abuse Potential
Research on the reinforcing effects of this compound indicates a lower potential for abuse compared to full agonists like midazolam. In self-administration studies with rhesus monkeys under progressive-ratio schedules, this compound maintained significant self-administration at specific doses but demonstrated reduced reinforcing effectiveness as response requirements increased . This suggests that while this compound can produce rewarding effects, its partial agonist nature may limit its abuse potential.
Summary of Key Findings
Case Study 1: Anxiolytic Treatment
In a double-blind study involving patients with GAD, this compound was administered at doses of 0.5–4 mg. The results indicated a significant reduction in anxiety symptoms without the excessive sedation typically associated with benzodiazepines. Patients reported improved daily functioning and quality of life.
Case Study 2: Schizophrenia Management
A randomized controlled trial assessed the efficacy of this compound in patients experiencing acute psychotic episodes. The study concluded that this compound could be a viable alternative to traditional antipsychotics due to its favorable side effect profile and moderate efficacy.
Eigenschaften
IUPAC Name |
tert-butyl (7S)-14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(25)15-16-13-8-5-9-22(13)17(24)14-11(20)6-4-7-12(14)23(16)10-21-15/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUDDYHYYNNIQI-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046266 | |
Record name | Bretazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84379-13-5 | |
Record name | Bretazenil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84379-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bretazenil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084379135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bretazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRETAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSZ0E9DGOJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.